molecular formula C17H16ClN3O6S B2928914 N-(4-chloro-3-nitrophenyl)-3-(morpholinosulfonyl)benzamide CAS No. 953852-39-6

N-(4-chloro-3-nitrophenyl)-3-(morpholinosulfonyl)benzamide

Cat. No.: B2928914
CAS No.: 953852-39-6
M. Wt: 425.84
InChI Key: VBTWHJNVCDOWGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-3-nitrophenyl)-3-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C17H16ClN3O6S and its molecular weight is 425.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Antidepressants

  • 4-Chloro-N-(3-morpholinopropyl)benzamide, a compound related to N-(4-chloro-3-nitrophenyl)-3-(morpholinosulfonyl)benzamide, is used in the synthesis of the antidepressant Befol. This compound is a type A reversible MAO inhibitor (Donskaya et al., 2004).

Crystal Structure Analysis

  • N-(4-Ethyl-7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4-(methylsulfonyl)-2-nitrobenzamide, a structurally similar compound, is studied for its crystal structure, which includes a morpholinone ring. This type of analysis is critical for understanding the properties of these compounds (Pang et al., 2006).

Synthesis of Gefitinib

  • The synthesis of Gefitinib, a notable cancer medication, involves compounds like 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, which are related to the target compound (Jin et al., 2005).

Antifungal Applications

  • N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including N-(Morpholinothiocarbonyl) benzamide, exhibit significant antifungal activity. This highlights the potential biomedical applications of these compounds (Weiqun et al., 2005).

Chemosensors for Cyanide Detection

  • N-Nitrophenyl benzamide derivatives, similar to the target compound, are developed as chemosensors for detecting cyanide in an aqueous environment. This application is significant for environmental monitoring and safety (Sun et al., 2009).

Corrosion Inhibition Studies

  • N-Phenyl-benzamide derivatives, including N-(4-nitrophenyl) benzamide, are studied for their corrosion inhibition properties on mild steel in acidic conditions. This indicates their potential application in material science and engineering (Mishra et al., 2018).

Antitumor Activity

  • Compounds like 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide show distinct inhibitory capacities against cancer cell lines, indicating their potential in cancer research and treatment (Ji et al., 2018).

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O6S/c18-15-5-4-13(11-16(15)21(23)24)19-17(22)12-2-1-3-14(10-12)28(25,26)20-6-8-27-9-7-20/h1-5,10-11H,6-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTWHJNVCDOWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.